Mirin

Übersicht

Beschreibung

Mirin is a traditional Japanese condiment and a type of rice wine seasoning. It is made from glutinous rice, rice koji (a type of mold used in fermentation), and a distilled alcoholic beverage such as shochu. This compound is known for its sweet flavor, which is a result of the fermentation process that converts the starches in the rice into sugars. It is commonly used in Japanese cuisine to add a subtle sweetness and umami flavor to dishes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mirin is traditionally prepared by fermenting steamed glutinous rice with rice koji and shochu. The process involves mixing these ingredients and allowing them to ferment for about two months. During this period, the enzymes in the rice koji break down the starches in the glutinous rice into sugars, resulting in the sweet flavor of this compound. The mixture is then filtered to remove any solid residues, leaving behind a clear, sweet liquid.

Industrial Production Methods

In industrial production, the process is similar but often involves more controlled conditions to ensure consistency and quality. The ingredients are mixed in large fermentation tanks and maintained at specific temperatures to optimize the fermentation process. After fermentation, the mixture is filtered and sometimes aged to enhance the flavor. The final product is then bottled and distributed.

Analyse Chemischer Reaktionen

Types of Reactions

Mirin undergoes several chemical reactions during its production and use:

Fermentation: The primary reaction in the production of this compound is the fermentation of glutinous rice by rice koji. This process converts starches into sugars.

Maillard Reaction: During cooking, this compound can undergo the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their distinctive flavor.

Oxidation: this compound can also undergo oxidation, especially when exposed to air, which can affect its flavor and color.

Common Reagents and Conditions

Rice Koji: Contains enzymes that break down starches into sugars.

Shochu: A distilled alcoholic beverage that acts as a preservative and enhances the fermentation process.

Controlled Temperature: Maintaining an optimal temperature is crucial for the fermentation process.

Major Products Formed

Sugars: The primary product of the fermentation process, which gives this compound its sweet flavor.

Amino Acids and Peptides: Formed during the fermentation and aging process, contributing to the umami flavor.

Wissenschaftliche Forschungsanwendungen

Mirin as a MicroRNA Regulatory Tool

This compound serves as a web-based application designed to identify microRNA (miRNA) regulatory modules within protein-protein interaction networks. This tool is particularly valuable in cancer research, where aberrant miRNAs play critical roles in tumorigenesis. The application allows researchers to:

- Identify Functional Modules : By analyzing miRNA regulations and protein interactions, this compound can uncover molecular mechanisms underlying complex biological processes.

- User-Defined Conditions : Researchers can input specific biological conditions (e.g., types of cancer) to tailor the analysis to their needs.

- Case Studies : Successful applications of this compound have identified oncomirs and their regulatory networks in gastric and breast cancers, demonstrating its utility in clinical research settings .

Inhibition of MRE11 Activity

This compound is also known as a small molecule inhibitor of the MRE11 protein, which is involved in DNA repair processes. Recent studies have highlighted its role in:

- Preventing Immune Response Activation : this compound mitigates the immune response triggered by mitochondrial DNA (mtDNA) breakage during replication stalling .

- Topological Changes in mtDNA : It induces alterations in mtDNA supercoiling and affects the accumulation of replication intermediates, which are crucial for maintaining genomic integrity in mitochondria .

This dual functionality—both as an inhibitor and a modulator—positions this compound as a critical compound for understanding mitochondrial dynamics and cellular responses to DNA damage.

Implications in Drug Interaction Studies

This compound's applications extend into pharmacology, particularly concerning drug interactions. Research has indicated that:

- Synergistic Effects : this compound has been studied for its potential to enhance or modify the effects of various drugs, particularly in the context of addiction and pain management .

- Pharmacokinetic Studies : Understanding how this compound interacts with other substances can provide insights into optimizing therapeutic strategies and minimizing adverse effects during combined drug therapies .

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| MicroRNA Regulation | Cancer research | Identified oncomirs in gastric and breast cancers |

| MRE11 Inhibition | Mitochondrial DNA repair | Prevents immune activation from mtDNA breakage |

| Drug Interaction Studies | Pharmacology | Synergistic effects noted with various drugs |

Case Study: Cancer Research Using this compound

In a study focused on breast cancer, this compound was utilized to explore miRNA regulatory networks associated with patient survival rates. The analysis revealed significant correlations between specific miRNAs and gene expression profiles, highlighting how this compound can facilitate the identification of potential biomarkers for prognosis and therapeutic targets .

Case Study: Mitochondrial Functionality

Another investigation demonstrated that this compound could alleviate defects caused by mitochondrial dysfunction in MGME1-knockout cells. The results indicated that while this compound does not inhibit TOP3A activity directly, it influences mtDNA stability and replication dynamics, suggesting its broader implications in mitochondrial biology .

Wirkmechanismus

The primary mechanism by which mirin exerts its effects is through the enzymatic breakdown of starches into sugars during fermentation. The enzymes in rice koji, such as amylase, play a crucial role in this process. Additionally, the alcohol content in this compound helps to preserve the product and enhance its flavor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sake: Another type of Japanese rice wine, but with a higher alcohol content and less sweetness compared to mirin.

Rice Vinegar: Made from fermented rice but has a sour flavor instead of sweet.

Sherry: A fortified wine that can be used as a substitute for this compound in cooking but has a different flavor profile.

Uniqueness

This compound is unique due to its combination of sweetness and umami flavor, which is not found in other similar compounds. Its specific fermentation process and the use of rice koji give it a distinctive taste that is essential in Japanese cuisine.

Biologische Aktivität

Mirin, a small molecule inhibitor, is primarily known for its role in inhibiting the Mre11-Rad50-Nbs1 (MRN) complex, which is crucial for DNA damage response mechanisms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in various biological contexts.

This compound specifically targets the MRN complex, which plays a vital role in DNA repair and cell cycle regulation. The compound inhibits the 3' to 5' exonuclease activity associated with Mre11, a key component of the MRN complex. This inhibition affects various cellular processes:

- ATM Activation : this compound prevents MRN-dependent activation of ATM (Ataxia Telangiectasia Mutated), a critical protein kinase involved in the DNA damage response. This inhibition occurs without affecting the overall ATM protein kinase activity itself .

- G2/M Checkpoint : By inhibiting Mre11's nuclease activity, this compound induces a G2 arrest in mammalian cells, suggesting that it triggers a DNA damage checkpoint during this phase .

- Homology-Dependent Repair (HDR) : this compound significantly inhibits HDR processes, which are essential for accurate DNA repair mechanisms .

In Vitro Studies

A series of experiments have demonstrated this compound's effects on various cell lines. For instance:

- Cell Cycle Arrest : In TOSA4 cells treated with increasing concentrations of this compound, significant G2 arrest was observed at concentrations as low as 50 μM .

- DNA Damage Response : this compound-treated cells exhibited impaired activation of ATM in response to DNA damage, indicating its potential as a tool for studying the roles of MRN in genomic stability .

Mitochondrial Implications

Recent studies have highlighted this compound's role beyond nuclear DNA repair. It has been shown to influence mitochondrial dynamics:

- Mitochondrial DNA (mtDNA) Maintenance : this compound protects against mtDNA breakage and replication fork stalling in cells deficient in mitochondrial 3' exonuclease MGME1. This effect occurs independently of Mre11 inhibition and suggests a broader protective role for this compound in maintaining mitochondrial integrity .

- Topological Changes : Treatment with this compound alters mtDNA supercoiling and leads to the accumulation of replication termination intermediates, indicative of its influence on mitochondrial topoisomerase activity .

Cancer Research

This compound's ability to inhibit MRN activity has made it a valuable tool in cancer research. By disrupting the DNA repair pathways that are often upregulated in cancer cells, researchers can explore potential therapeutic strategies that sensitize tumors to radiation or chemotherapeutic agents.

Neurodegenerative Diseases

Given its role in maintaining genomic integrity, this compound may also have implications in neurodegenerative diseases where DNA repair mechanisms are compromised. Studies are ongoing to investigate how this compound can mitigate cellular stress responses linked to mitochondrial dysfunction.

Data Tables

| Biological Activity | Effect | Concentration (μM) |

|---|---|---|

| G2/M Checkpoint Arrest | Induced | 50 - 100 |

| ATM Activation | Inhibited | N/A |

| HDR | Inhibited | N/A |

| Study Focus | Findings |

|---|---|

| Nuclear DNA Repair | Inhibition of MRN leads to impaired ATM activation and G2 checkpoint arrest. |

| Mitochondrial Function | Prevents mtDNA breakage and alters topological states independent of Mre11. |

Eigenschaften

CAS-Nummer |

299953-00-7 |

|---|---|

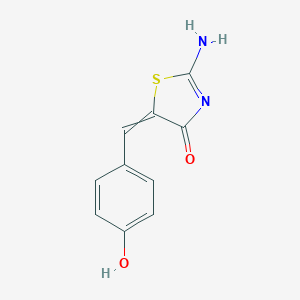

Molekularformel |

C10H8N2O2S |

Molekulargewicht |

220.25 g/mol |

IUPAC-Name |

2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |

InChI-Schlüssel |

YBHQCJILTOVLHD-YVMONPNESA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |

Isomerische SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |

Kanonische SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |

Piktogramme |

Irritant |

Synonyme |

2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []

ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.

ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.

A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []

ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.

ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.

ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.

A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.

A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.